Physicochemical Differentiation: Computed Lipophilicity (clogP) and Aqueous Solubility (logSw) Relative to the N-Phenyl Analog E209-0913
The target compound's phenethyl side chain is predicted to increase lipophilicity compared to the N-phenyl analog E209-0913. For E209-0913, ChemDiv reports computed logP = 1.71, logD (pH 7.4) = 1.71, and logSw = -2.62 . For the target compound (CAS 904524-24-9), a separate database reports clogP = 3.24, representing a +1.53 log unit increase in predicted lipophilicity [1]. This shift is consistent with the addition of a methylene spacer and a phenyl ring in the phenethyl group relative to the direct N-phenyl attachment in E209-0913.
| Evidence Dimension | Computed logP (clogP) |
|---|---|
| Target Compound Data | clogP = 3.24 |
| Comparator Or Baseline | E209-0913 (N-phenyl analog): logP = 1.71 |
| Quantified Difference | ΔclogP = +1.53 (target more lipophilic) |
| Conditions | In silico prediction; databases: ChemDiv (E209-0913) and sildrug.ibb.waw.pl (target). Methodological differences between prediction algorithms are acknowledged but directionality is consistent. |
Why This Matters
For screening library procurement, the >1.5-log-unit difference in predicted lipophilicity means the target compound will exhibit substantially different membrane permeability and nonspecific binding profiles, making it a distinct chemical probe rather than a redundant analog.
- [1] sildrug.ibb.waw.pl Database: 2-(4-(3-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide, clogP = 3.24, PSA = 75.29 Ų. Accessed 2026-05-09. View Source
